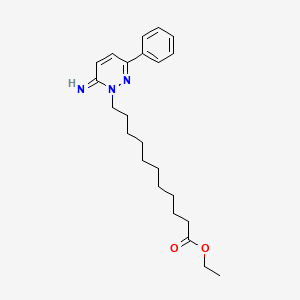![molecular formula C25H26N4O B15160030 3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole CAS No. 864771-13-1](/img/structure/B15160030.png)
3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 11696958 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
The preparation of CID 11696958 involves specific synthetic routes and reaction conditions. One common method includes reacting 2-fluoro-4-nitrophenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction product in an aqueous solution to obtain an intermediate. This intermediate is then further processed to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
CID 11696958 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols .
Scientific Research Applications
CID 11696958 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, CID 11696958 could be explored for its potential as a drug candidate or as a component in drug delivery systems. Industrial applications include its use in the synthesis of other valuable compounds and materials .
Mechanism of Action
The mechanism of action of CID 11696958 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
CID 11696958 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For instance, compounds like 1,3-cyclohexadiene and pyruvic acid share some chemical similarities but differ in their specific properties and applications
Conclusion
CID 11696958 is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and development could unlock even more applications and benefits of this intriguing compound.
Properties
CAS No. |
864771-13-1 |
|---|---|
Molecular Formula |
C25H26N4O |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
3-methyl-5-[2-phenyl-5-(piperidin-4-ylmethoxy)pyridin-3-yl]-2H-indazole |
InChI |
InChI=1S/C25H26N4O/c1-17-22-13-20(7-8-24(22)29-28-17)23-14-21(30-16-18-9-11-26-12-10-18)15-27-25(23)19-5-3-2-4-6-19/h2-8,13-15,18,26H,9-12,16H2,1H3,(H,28,29) |
InChI Key |
KSVVWSSKTNYUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)OCC4CCNCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


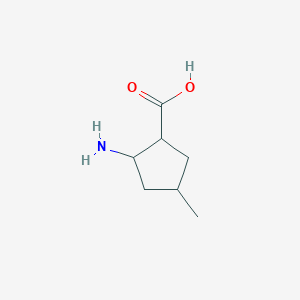
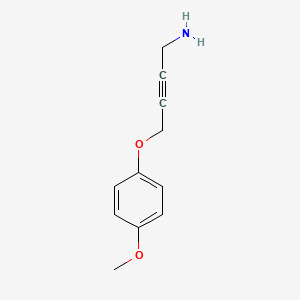
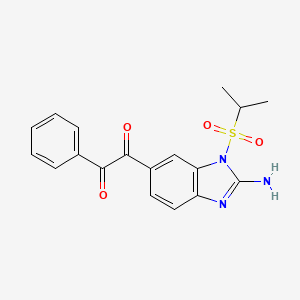
![N-tert-Butyl-4-methylbenzo[d]oxazol-2-amine](/img/structure/B15159962.png)
![3-[4,5-Bis(hydroxymethyl)-2-phenyl-1H-imidazol-1-yl]propanenitrile](/img/structure/B15159979.png)
![Carbamic acid, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B15159991.png)



![Phenol, [3-[ethyl(3-phenylpropyl)amino]propyl]-](/img/structure/B15160009.png)

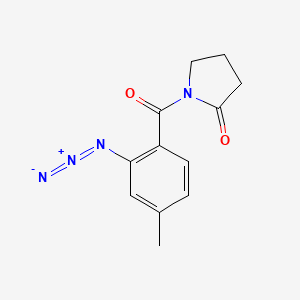
![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)
